1-Chloro-1-nitrocycloheptane
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Overview
Description
1-Chloro-1-nitrocycloheptane is an organic compound belonging to the class of nitroalkanes It features a seven-membered cycloalkane ring with a chlorine atom and a nitro group attached to the same carbon atom
Preparation Methods
The synthesis of 1-Chloro-1-nitrocycloheptane can be achieved through several methods. One common approach involves the chlorination of cycloheptanone oxime using a chlorinating agent such as tert-butyl hypochlorite in the presence of a solvent like trichlorofluoromethane . Another method includes the nitration of cycloheptane followed by chlorination under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Chloro-1-nitrocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-nitrocycloheptanol.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride, resulting in 1-chloro-1-aminocycloheptane.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides under specific conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Chloro-1-nitrocycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the interactions of nitro and chloro groups with biological molecules.
Mechanism of Action
The mechanism of action of 1-Chloro-1-nitrocycloheptane involves its interaction with molecular targets through its nitro and chloro groups. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
1-Chloro-1-nitrocycloheptane can be compared with other similar compounds such as:
1-Chloro-1-nitrocyclohexane: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity.
1-Chloro-1-nitropropane: A smaller molecule with different physical and chemical properties.
1-Chloro-1,1-difluoroethane: A haloalkane with different substituents and applications.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six-membered or smaller counterparts.
Properties
CAS No. |
75107-66-3 |
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Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-chloro-1-nitrocycloheptane |
InChI |
InChI=1S/C7H12ClNO2/c8-7(9(10)11)5-3-1-2-4-6-7/h1-6H2 |
InChI Key |
HPPSEGOOUCSLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)([N+](=O)[O-])Cl |
Origin of Product |
United States |
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